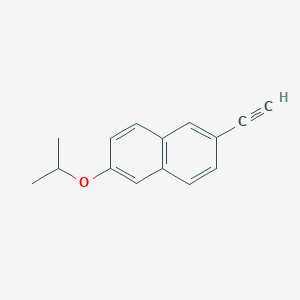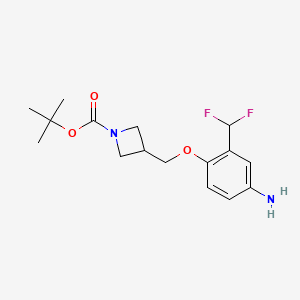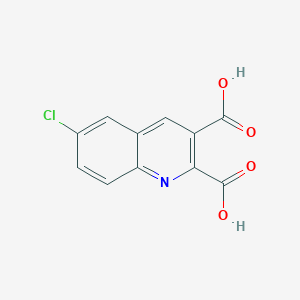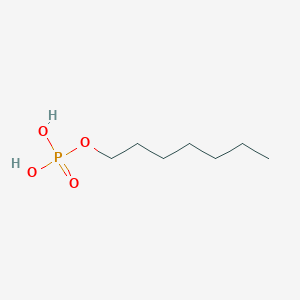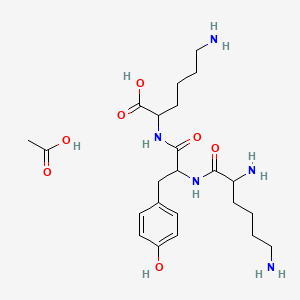
Lys-Tyr-Lys acetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysyltyrosyllysine acetate salt is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the Next Amino Acid: The next amino acid, protected at its amino group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of Lysyltyrosyllysine acetate salt follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of trifluoroacetic acid (TFA) or acetate during the purification process helps in obtaining high-purity peptides .
Chemical Reactions Analysis
Types of Reactions
Lysyltyrosyllysine acetate salt undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can undergo oxidation, leading to the formation of dityrosine or other oxidative products.
Reduction: Reduction reactions can occur at the peptide bonds or amino acid side chains.
Substitution: Substitution reactions can modify the functional groups on the amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or cross-linked peptides through dityrosine formation .
Scientific Research Applications
Lysyltyrosyllysine acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study free radical oxidation and electron capture mechanisms.
Biology: Employed in the quantification of uracil in conjunction with uracil DNA glycosylase.
Medicine: Investigated for its potential therapeutic applications due to its ability to induce nicks at apurinic/apyrimidinic sites in circular DNA.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
Mechanism of Action
Lysyltyrosyllysine acetate salt exerts its effects through interactions with various molecular targets and pathways. The tripeptide can induce nicks at apurinic/apyrimidinic sites in circular DNA, which is crucial for studying DNA repair mechanisms. Additionally, its ability to interact with free radicals makes it a valuable tool in oxidative stress research .
Comparison with Similar Compounds
Similar Compounds
Glycylhistidyllysine acetate salt: Another tripeptide with different amino acid composition.
Methionylarginylphenylalanine acetate salt: A tripeptide with distinct functional properties.
Leuprolide acetate salt: A synthetic nonapeptide used in medicine.
Uniqueness
Lysyltyrosyllysine acetate salt is unique due to its specific amino acid sequence, which allows it to interact with uracil DNA glycosylase and study free radical oxidation. Its ability to induce nicks in DNA and its role in electron capture mechanisms set it apart from other similar compounds .
Properties
Molecular Formula |
C23H39N5O7 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
acetic acid;6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H35N5O5.C2H4O2/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23;1-2(3)4/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31);1H3,(H,3,4) |
InChI Key |
OXXOYNFTOCTMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)
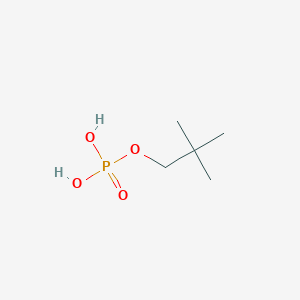
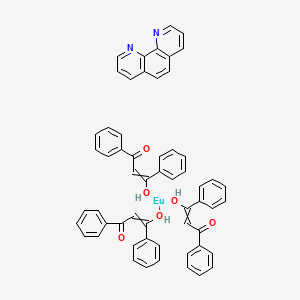
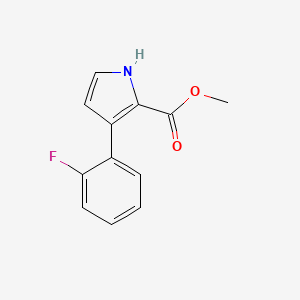
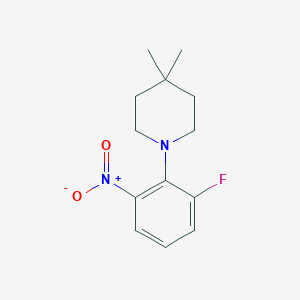
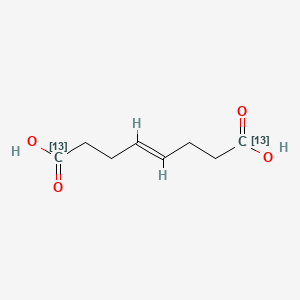
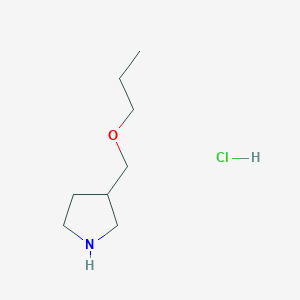
![O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl](/img/structure/B13712364.png)
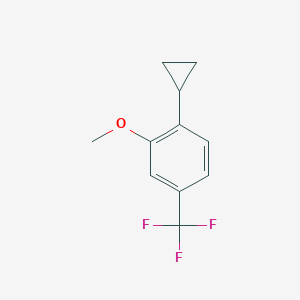
![6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)
